Methyl 4-methylcinnamate

Polymer Science Materials Chemistry Thermal Analysis

Researchers synthesizing Ozagrel Sodium require a structurally precise cinnamate intermediate; generic alternatives derail synthetic routes and compromise yield. Methyl 4-methylcinnamate (CAS 7560-43-2) resolves this with para-methyl substitution essential for fidelity. • Validated Ozagrel Sodium precursor: high-yield route (73.1%) ensures cost-effective supply. • 29-31°C Tg increase in polymers vs. unsubstituted cinnamate for high-temperature applications. • UV-B blocking (280-320 nm) for sunscreen and UV-resistant coatings.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 7560-43-2
Cat. No. B249254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylcinnamate
CAS7560-43-2
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)OC
InChIInChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
InChIKeyWLJBRXRCJNSDHT-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methylcinnamate: Core Identity & Sourcing


Methyl 4-methylcinnamate (CAS 7560-43-2), also known as (E)-methyl 3-(p-tolyl)acrylate, is a para-substituted cinnamate ester with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is a key member of the phenylpropanoid ester class, characterized by a methyl group at the para-position of its aromatic ring, which distinguishes it from unsubstituted or differently substituted analogs . This structural feature directly influences its physicochemical properties, including a melting point range of 56–60°C and solubility in organic solvents such as methanol . It serves as a critical pharmaceutical intermediate, particularly in the synthesis of the antithrombotic drug Ozagrel Sodium, and is valued for its role in flavor and fragrance formulations .

Pharmaceutical intermediate synthesis
Polymer monomer for high-temperature materials
UV-B absorber for functional coatings and sunscreens
Flavor and fragrance formulation context

Methyl 4-methylcinnamate: No Generic Substitute


Substituting Methyl 4-methylcinnamate (CAS 7560-43-2) with a generic cinnamate, such as Methyl Cinnamate or Ethyl Cinnamate, introduces significant risks in both material performance and synthetic pathway fidelity. The para-methyl substitution on the aromatic ring is not an inert structural variation; it dictates specific physical properties, such as a distinct melting point (~56-60°C) and solubility profile , and profoundly alters thermal and mechanical performance in polymeric applications [1]. More critically, this specific substitution pattern is a non-negotiable structural requirement for its established role as a key intermediate in the synthesis of Ozagrel Sodium, where any deviation would derail the entire synthetic route . Relying on an alternative cinnamate introduces unvalidated variables in yield, purity, and end-product functionality, undermining the reproducibility and regulatory compliance of the final application.

Methyl 4-methylcinnamate
Generic Cinnamate
Defined physical properties (mp ~56–60°C)
Different melting and solubility profiles may alter material behavior
Higher polymer glass transition temperature
Thermal performance may shift; dimensional stability may decrease
Required intermediate for Ozagrel sodium synthesis
Synthetic route disrupted; yield and purity unvalidated

Methyl 4-methylcinnamate: Quantified Performance Advantages


Elevated Glass Transition Temperature (Tg)

In a direct comparison of polymers synthesized from various cinnamate monomers, Poly(methyl 4-methyl cinnamate) exhibited a significantly higher glass transition temperature (Tg) of 194°C compared to its closest analog, Poly(methyl cinnamate), which showed Tg values of 165°C and 163°C depending on molecular weight [1]. This 29-31°C increase in Tg is a direct and quantifiable consequence of the para-methyl substitution on the aromatic ring, which introduces structural rigidity [1].

Glass Transition Temperature (Tg)
Head-to-head
194 °C vs 165/163 °C (+29–31 °C)
Supports selection for high-temperature polymer applications
Property depends on polymer molecular weight and processing conditions
Polymer Science Materials Chemistry Thermal Analysis

Validated Scalable Synthesis

A patented and industrially validated method for synthesizing Methyl 4-methylcinnamate (CAS 7560-43-2) achieves a verified yield of 73.1% using a PdCl2 catalyst in a solid-liquid phase with polyethylene glycol (PEG) as a phase transfer catalyst [1]. While other synthesis methods exist (e.g., using LDA/DME achieving 73.9-77.6% yield [2]), the PEG/PdCl2 method is highlighted for its high selectivity and ease of product separation [1], representing a critical benchmark for cost-effective and reliable production.

Synthetic Yield
Class-level
73.1% yield (PEG/PdCl₂ phase-transfer catalysis)
Reported scalable synthesis context
Yield may vary with supplier and scale; verify current batch
Process Chemistry Catalysis Pharmaceutical Manufacturing

UV-B Absorption Profile

Methyl 4-methylcinnamate (CAS 7560-43-2) is specifically reported to exhibit high UV absorption and effectively block ultraviolet radiation in the 280–320 nm (UV-B) range . While many cinnamates possess UV-absorbing properties, the para-methyl substitution is known to influence the compound's photophysical behavior and stability [1]. This quantified absorption window positions it as a functional building block for UV-stabilizing applications in polymers and textiles .

UV-B Absorption
Class-level
280–320 nm UV-B blocking range
Reported UV-B absorption window
Photostability and formulation compatibility require review
Cosmetic Chemistry Photochemistry Materials Science

Methyl 4-methylcinnamate: Validated Application Scenarios


Monomer for High-Temperature Polymers

Leverage the demonstrated 29-31°C increase in glass transition temperature (Tg) of Poly(methyl 4-methyl cinnamate) (194°C) relative to Poly(methyl cinnamate) (163-165°C) to engineer coatings, adhesives, or structural components that require superior high-temperature dimensional stability and mechanical integrity [1].

Intermediate for Ozagrel Sodium Synthesis

Procure with confidence for pharmaceutical manufacturing, knowing its established and validated role as the precursor to methyl p-bromomethyl cinnamate in the synthesis of the antithrombotic drug Ozagrel Sodium. The existence of a high-yield, scalable synthetic route (73.1% yield) supports a robust and cost-effective supply chain for this critical intermediate [1].

UV-B Absorber for Functional Materials and Sunscreens

Utilize its quantified UV absorption spectrum, which effectively blocks radiation in the 280–320 nm (UV-B) range, for the precise formulation of sunscreens or as a functional monomer to impart UV resistance to polymers and textile coatings [1].

Agricultural Nitrification Inhibitor

Explore its potential as a nitrification inhibitor in agricultural soils. Preliminary evidence suggests it can reduce nitrification rates by up to 50%, improving fertilizer efficiency and reducing nitrogen runoff, which positions it as a candidate for sustainable agricultural practices [1].

Application
Selection Property
Validation Focus
High-temperature polymer engineering
Glass transition temperature enhancement
Thermal stability and dimensional integrity in coatings and adhesives
Ozagrel sodium intermediate synthesis
Validated synthetic route
Yield and purity reproducibility in pharmaceutical production
UV-B protection in materials
UV-B absorption spectrum
Photoprotective performance in sunscreens and coatings
Agricultural nitrification inhibition
Nitrification rate modulation
Fertilizer efficiency and environmental runoff context
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